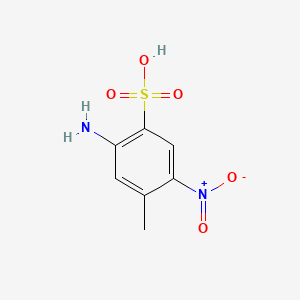

3-Amino-6-nitrotoluene-4-sulphonic acid

Descripción general

Descripción

3-Amino-6-nitrotoluene-4-sulphonic acid is a useful research compound. Its molecular formula is C7H8N2O5S and its molecular weight is 232.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Separation Techniques

3-Amino-6-nitrotoluene-4-sulphonic acid is primarily utilized in high-performance liquid chromatography (HPLC). It can be effectively analyzed using a reverse-phase HPLC method, where the mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility .

Table 1: HPLC Conditions for this compound

| Parameter | Description |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile + Water + Formic Acid |

| Particle Size | 3 µm for UPLC applications |

Pharmaceutical Applications

Drug Development

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives are investigated for potential therapeutic effects, particularly in anti-cancer drug formulations. Studies have indicated that certain nitro-substituted compounds exhibit cytotoxic properties against cancer cell lines, suggesting that 3-amino derivatives could be valuable in developing new anticancer agents .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of nitrotoluene compounds possess significant antiproliferative activity against human cancer cell lines. For instance, compounds synthesized from this compound have shown promising results when evaluated for their ability to inhibit cell growth in vitro .

Dye Manufacturing

Colorant Intermediates

this compound is also used in the production of azo dyes. These dyes are widely employed in textiles and other industries due to their vibrant colors and stability. The compound acts as an intermediate in synthesizing various colorants, contributing to the dyeing processes for materials such as cotton, wool, and silk .

Environmental Applications

Pollution Monitoring

In environmental science, the compound is utilized in monitoring pollution levels associated with nitro-compounds. Its presence can indicate contamination from industrial processes involving nitrotoluenes, thus serving as a marker for environmental assessments.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound undergoes reactions characteristic of its functional groups:

Diazotization and Coupling Reactions

The aromatic amino group participates in diazotization, forming diazonium salts for azo dye synthesis:

-

Application : The diazo intermediate couples with electron-rich aromatics (e.g., phenols) to form dyes .

Sulfonic Acid Reactivity

The sulfonic acid group enhances water solubility and directs electrophilic substitution to specific ring positions:

-

Meta-Directing Effect : Strong deactivation by -SO₃H limits further electrophilic attacks to meta positions relative to the sulfonic acid group .

Table 2: Process Optimization in Patented Methods

| Parameter | Value | Source |

|---|---|---|

| Sulfonation yield | 93–98% (oleum at 115°C) | |

| Reduction efficiency | >95% (H₂/Pt, 40 bar pressure) | |

| Purity of final product | 98% (after crystallization) |

Key Findings :

-

Cascade reactors improve sulfonation efficiency by maintaining precise temperature control (100–115°C) .

-

Excess oleum (≥65% SO₃) minimizes byproducts during sulfonation .

Stability and Byproduct Management

Propiedades

Número CAS |

41521-55-5 |

|---|---|

Fórmula molecular |

C7H8N2O5S |

Peso molecular |

232.22 g/mol |

Nombre IUPAC |

2-amino-4-methyl-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C7H8N2O5S/c1-4-2-5(8)7(15(12,13)14)3-6(4)9(10)11/h2-3H,8H2,1H3,(H,12,13,14) |

Clave InChI |

FGHYCAHVTIVKDB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.